MAO-A Inhibition: Target Engagement and Competitive Mechanism Evidence for Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate
Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate has been evaluated for inhibition of human placental monoamine oxidase A (MAO-A), with competitive inhibition observed in vitro. While quantitative Ki or IC50 values are not reported in the accessible BindingDB summary entry, the compound demonstrated measurable binding to MAO-A sufficient to produce competitive inhibition kinetics relative to substrate, indicating specific active-site engagement rather than non-specific aggregation or allosteric modulation [1]. The competitive mechanism distinguishes this compound from irreversible MAO inhibitors and suggests potential for structure-guided optimization of the oxazole-4-carboxylate scaffold for CNS-targeted applications [2].
| Evidence Dimension | MAO-A enzymatic inhibition mechanism |
|---|---|
| Target Compound Data | Competitive inhibition observed |
| Comparator Or Baseline | Substrate competition baseline (quantitative data not available) |
| Quantified Difference | Not quantified; competitive mechanism confirmed |
| Conditions | Human placental MAO-A, in vitro enzymatic assay (ChEMBL_122785) |
Why This Matters
Documented MAO-A competitive inhibition distinguishes this compound from untested oxazole analogs and provides a validated starting point for CNS-targeted lead optimization programs.
- [1] BindingDB. Assay Entry ChEMBL_122785: MAO-A Inhibition Assay. Compound tested for inhibition against human placental Monoamine oxidase A (competitive inhibition observed). Entry ID 50035823. View Source
- [2] Yeung AWK, Georgieva MG, Atanasov AG, Tzvetkov NT. Monoamine oxidases (MAOs) as privileged molecular targets in neuroscience: research literature analysis. Frontiers in Molecular Neuroscience. 2019;12:143. View Source
